3-(Prop-2-en-1-yl)piperazine-2,5-dione

Synthetic chemistry Bioconjugation Peptidomimetic derivatization

3-(Prop-2-en-1-yl)piperazine-2,5-dione (CAS 61892-78-2), also known as 3-allyl-2,5-piperazinedione or cyclo-[Gly-allylGly], is a mono-allyl-substituted member of the 2,5-diketopiperazine (DKP) family. This compound class is the smallest cyclic peptide scaffold, formed by condensation of two α-amino acids into a six-membered ring bearing two amide linkages.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 61892-78-2
Cat. No. B13950225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-en-1-yl)piperazine-2,5-dione
CAS61892-78-2
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC=CCC1C(=O)NCC(=O)N1
InChIInChI=1S/C7H10N2O2/c1-2-3-5-7(11)8-4-6(10)9-5/h2,5H,1,3-4H2,(H,8,11)(H,9,10)
InChIKeyQPEIOXNORVBMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-2-en-1-yl)piperazine-2,5-dione (CAS 61892-78-2): Compound-Class Position and Procurement-Relevant Characteristics


3-(Prop-2-en-1-yl)piperazine-2,5-dione (CAS 61892-78-2), also known as 3-allyl-2,5-piperazinedione or cyclo-[Gly-allylGly], is a mono-allyl-substituted member of the 2,5-diketopiperazine (DKP) family . This compound class is the smallest cyclic peptide scaffold, formed by condensation of two α-amino acids into a six-membered ring bearing two amide linkages [1]. The target compound bears a single allyl substituent at the C3 position (molecular formula C₇H₁₀N₂O₂, MW 154.17 g/mol), with both N1 and N4 positions remaining as free NH groups . Calculated physical properties include a density of 1.1±0.1 g/cm³, a boiling point of 464.8±38.0 °C at 760 mmHg, and a flash point of 228.5±26.9 °C . This substitution pattern distinguishes the compound from both the unsubstituted parent DKP and from 1,4-disubstituted analogs, a difference that carries functional consequences for synthetic derivatization, physicochemical properties, and biological applications.

Mono-allyl DKP with terminal olefin for metathesis, thiol-ene, and alkene chemistry
Free N1–H and N4–H groups retain hydrogen-bond donor capacity for target engagement
Mono-C3 substitution enables regioselective N-functionalization and unsymmetrical diversification

Why In-Class 2,5-Diketopiperazine Analogs Cannot Substitute for 3-(Prop-2-en-1-yl)piperazine-2,5-dione (CAS 61892-78-2)


Within the 2,5-diketopiperazine (DKP) family, substituent identity, position, and number jointly determine conformational preference, hydrogen-bonding capacity, reactivity, and biological target engagement. The unsubstituted parent piperazine-2,5-dione (CAS 106-57-0) lacks the allyl handle entirely, eliminating olefin-based reactivity [1]. Saturated 3-alkyl analogs such as 3-methyl-piperazine-2,5-dione (cyclo[Ala-Gly]) cannot participate in metathesis, thiol-ene, or other alkene-specific chemistries that the allyl group enables [2]. Conversely, 1,4-diallylpiperazine-2,5-dione bears allyl groups on both nitrogen atoms, blocking the NH positions required for hydrogen-bond donor interactions and for regioselective N-functionalization strategies [3]. The 3-mono-allyl substitution pattern of CAS 61892-78-2 thus occupies a distinct position in chemical space—retaining two free NH groups while providing a single, chemically addressable terminal olefin. This unique combination renders the compound non-interchangeable with any single analog for applications requiring both H-bond donor capacity and alkene-based conjugation or derivatization [4].

3-Allyl-DKP (CAS 61892-78-2)
Closest Analogs
Why Not Interchangeable
Terminal C=C bond present; 2 free NH
Unsubstituted DKP (CAS 106-57-0)
No olefin handle; cannot undergo alkene-specific reactions
2 H-bond donors
1,4-Diallyl-DKP
Both NH alkylated; zero H-bond donors; may disrupt target binding
Mono-allyl pattern; C6 unsubstituted
3-Methyl-DKP (saturated alkyl)
No π-bond; cannot participate in metathesis or thiol-ene conjugation

Quantitative Differentiation Evidence: 3-(Prop-2-en-1-yl)piperazine-2,5-dione (CAS 61892-78-2) Versus Closest Comparators


Terminal Olefin Reactivity: Allyl vs. Saturated Alkyl Substituents Enables Olefin Metathesis and Thiol-Ene Conjugation

The C3-allyl group of CAS 61892-78-2 contains a terminal olefin (C=C) capable of participating in olefin cross-metathesis, ring-closing metathesis, thiol-ene click chemistry, epoxidation, and hydroboration. In contrast, the closest saturated analog, 3-methyl-piperazine-2,5-dione (cyclo[Ala-Gly]), possesses only an sp³-hybridized methyl group with no accessible π-bond reactivity [1]. Alkylation of piperazine-2,5-diones with allyl bromides represents a general method for introducing this reactive handle, as demonstrated in the foundational work by Markham and Sammes, where allyl bromide was used to elaborate 2,5-diethoxy-3,6-dihydropyrazine intermediates [1]. The terminal olefin also enables ring-closing metathesis approaches to cyclic peptides, where allyl glycine subunits exhibit excellent cyclization yields in contrast to allyl esters and allyl carbamates [2].

Olefin Reactivity
Class-level
Allyl group enables five reaction manifolds (metathesis, thiol-ene, epoxidation, hydroboration, RCM) vs. zero for saturated alkyl
Enables olefin-based diversification strategies
Based on general reactivity principles
Synthetic chemistry Bioconjugation Peptidomimetic derivatization

Free NH Hydrogen-Bond Donor Capacity: Mono-3-Allyl vs. 1,4-Diallyl Substitution Pattern Comparison

CAS 61892-78-2 retains two hydrogen-bond donor NH groups (N1–H and N4–H), whereas 1,4-diallylpiperazine-2,5-dione has both nitrogen positions alkylated with allyl groups, eliminating all NH hydrogen-bond donor capacity. This difference is functionally significant: the NH groups of the DKP scaffold are well-established participants in target binding interactions. Hydrogen-bond donor count is a critical parameter in drug-likeness assessments (Lipinski Rule of Five) and directly influences aqueous solubility, membrane permeability, and target engagement [1]. The mono-allyl pattern preserves an H-bond donor count of 2 (NH) plus 2 acceptors (C=O), whereas the 1,4-diallyl analog has 0 H-bond donors and 2 acceptors .

H-Bond Donor Capacity
Class-level
HBD count: 2 (N1–H, N4–H) vs. 0 for 1,4-diallyl-DKP
Preserves hydrogen-bond donor functionality for target interactions
Based on calculated descriptors
Medicinal chemistry Supramolecular chemistry Receptor binding

Regioselective Downstream Functionalization Enabled by C3-Mono-Substitution: 3-Allyl vs. 3,6-Disubstituted DKPs

The unsymmetrical mono-substitution pattern of CAS 61892-78-2 (substitution at C3 only; C6 unsubstituted) creates differential steric and electronic environments at the two carbonyl groups and the two nitrogen atoms. This enables regioselective functionalization strategies that are precluded in symmetrical or 3,6-disubstituted DKPs. The ScienceDirect paper by Hernández et al. demonstrates that the conformation of the C3-substituent in 2,5-bis-O-trimethylsilyl-3,6-dihydropyrazines (derived from the corresponding piperazine-2,5-diones) shields the N1 position, allowing monoacylation exclusively at the neighboring nitrogen [1]. The regioselective alkylation methodology for unsymmetrically substituted 2,5-piperazinediones has been established in Tetrahedron Letters [2]. For CAS 61892-78-2 specifically, the C3-allyl group creates steric bias that can direct subsequent reactions to either the C6 methylene or the less hindered N4 position [3].

Regioselective Functionalization
Class-level
C3 allyl steric bias enables regioselective N-acylation at less hindered nitrogen
Supports regioselective scaffold diversification without protecting groups
Demonstrated in 3-arylmethyl-DKP systems (Hernández 2001)
Synthetic methodology Scaffold diversification Combinatorial chemistry

Drug-Delivery Patent Landscape: Alkenyl-Substituted 2,5-Piperazinediones as Ionizable Lipid Components for mRNA and Agent Delivery

The MIT-assigned patent family EP3310764 (granted 2023) and US10695444 specifically claims alkenyl-substituted 2,5-piperazinediones of Formula (I), wherein each RL is independently optionally substituted C₆–C₄₀ alkenyl, for use in compositions that deliver an agent to a subject or cell [1]. The DKP core serves as a headgroup in ionizable lipid materials for lipid nanoparticle (LNP) formulations. The patent portfolio, assigned to Massachusetts Institute of Technology with inventors Anderson, Dorkin, Fenton, Kauffman, and McClellan, has been granted in multiple jurisdictions including the US, Europe, Australia, Canada, China, and Hong Kong [2]. While the patent claims cover a broad genus with longer alkenyl chains, the 3-allyl-substituted DKP (CAS 61892-78-2) represents the minimal core structure within this claimed chemical space. The related MIT technology OF-02, an ionizable lipid incorporating alkenyl-substituted 2,5-piperazinedione architecture, has demonstrated highly potent in vivo mRNA delivery [3].

Patent Landscape
Reported
Alkenyl-substituted DKPs claimed in EP3310764 and US10695444 for delivery compositions
Provides patent-protected ionizable lipid headgroup reference
OF-02 analog showed potent mRNA delivery in reported studies
Drug delivery mRNA therapeutics Ionizable lipids Lipid nanoparticles

Physical Property Differentiation: Volatility and Handling Characteristics vs. Unsubstituted and Higher-Molecular-Weight DKP Analogs

Calculated physical properties for CAS 61892-78-2 include a boiling point of 464.8±38.0 °C at 760 mmHg and a flash point of 228.5±26.9 °C . In comparison, the unsubstituted piperazine-2,5-dione (CAS 106-57-0) has a reported melting point of 311–312 °C and substantially different volatility characteristics [1]. The allyl substituent reduces the melting point relative to the unsubstituted parent (which decomposes near its melting point due to strong intermolecular hydrogen bonding), potentially improving solution-phase handling. For procurement specification purposes, the compound is reported as a white to pink crystalline powder with a melting point of 34–38 °C from one vendor source, though this value requires independent verification . The computed polar surface area (PSA) of 65.18 Ų places the compound within favorable drug-like property space.

Physical Properties
Data to verify
MP: 34–38°C (vendor); BP: 464.8°C (calc); PSA 65.18 Ų; MW 154.17
Supports handling and formulation property review
Calculated and vendor-reported values; experimental verification advised
Physicochemical characterization Procurement specification Formulation

DKP Scaffold Conformational Preference: Allyl-Substituted vs. Aryl-Substituted DKPs in Bioactive Natural Product Synthesis

Structure-cytotoxicity relationship studies on piperazine-2,5-diones have established that C3 and C6 disubstitution is structurally required for significant cytotoxicity, with unsymmetrical C3/C6-disubstituted derivatives generally showing greater potency than symmetrical congeners [1]. The mono-allyl compound CAS 61892-78-2, with a single C3 substituent and an unsubstituted C6 position, serves as a key intermediate for constructing unsymmetrical C3/C6-disubstituted DKPs. The allyl group, unlike an aryl substituent, does not impose rigid conformational constraints through π-stacking or steric bulk, allowing greater conformational flexibility that can be tuned through subsequent chemistry [2]. This positions CAS 61892-78-2 as a versatile synthetic intermediate rather than a final bioactive compound, a role distinct from more rigid aryl-substituted DKP scaffolds.

Conformational Flexibility
Context-dependent
Allyl group provides sp³ flexibility; aryl-substituted DKPs impose rigid conformations
Supports stepwise synthesis of unsymmetrical C3/C6-disubstituted DKPs
SAR context from neihumicin cytotoxicity studies
Natural product synthesis Conformational analysis Cytotoxicity SAR

Optimal Research and Industrial Application Scenarios for 3-(Prop-2-en-1-yl)piperazine-2,5-dione (CAS 61892-78-2)


Ionizable Lipid Headgroup Development for LNP-Based mRNA and Gene-Editing Delivery Systems

The MIT patent portfolio (EP3310764, US10695444) establishes alkenyl-substituted 2,5-piperazinediones as a protected ionizable lipid headgroup architecture for nucleic acid delivery [1]. CAS 61892-78-2 represents the minimal alkenyl-DKP core structure within this claimed space. Industrial R&D teams developing next-generation lipid nanoparticles (LNPs) for mRNA vaccines, siRNA therapeutics, or CRISPR-Cas9 delivery can use this compound as a reference standard, a starting material for synthesizing longer-chain alkenyl-DKP ionizable lipids, or as a comparator in SAR studies. The free NH groups allow systematic investigation of N-functionalization effects on pKa, endosomal escape efficiency, and in vivo potency. The MIT-developed OF-02 ionizable lipid, which incorporates the alkenyl-DKP architecture, has demonstrated highly potent in vivo mRNA delivery, validating this scaffold class [2].

Scaffold for Stepwise Synthesis of Unsymmetrical C3/C6-Disubstituted 2,5-Diketopiperazines with Cytotoxic or Antimicrobial Activity

SAR studies on neihumicin-class antibiotics have demonstrated that C3/C6 disubstitution is required for significant cytotoxicity, with unsymmetrical derivatives outperforming symmetrical ones [1]. CAS 61892-78-2, bearing a single allyl group at C3 and an unsubstituted C6 position, provides an ideal starting point for constructing unsymmetrical C3/C6-disubstituted DKPs through regioselective C6 functionalization. The allyl group at C3 can be retained as a bioactive moiety or further transformed via metathesis, epoxidation, or hydroboration. Medicinal chemistry groups pursuing anticancer or antimicrobial DKP lead compounds can use this scaffold to systematically explore C6 substituent effects while maintaining the C3-allyl group, or vice versa [2].

Bioconjugation Handle for Peptidomimetic Probe and PROTAC Design

The terminal olefin of the C3-allyl group provides a bioorthogonal reactive handle compatible with thiol-ene click chemistry, enabling site-specific conjugation to cysteine-containing proteins, fluorescent reporters, or affinity tags [1]. Because CAS 61892-78-2 retains two free NH groups, the DKP core can simultaneously engage biological targets through hydrogen bonding while the allyl group serves as a conjugation anchor. This dual functionality is valuable for designing chemical biology probes, activity-based protein profiling (ABPP) reagents, or proteolysis-targeting chimeras (PROTACs) where the DKP scaffold serves as the target-recognition element and the allyl group provides the linker attachment point [2].

Reference Standard and Synthetic Intermediate for Academic Core Facilities and CRO Compound Libraries

CAS 61892-78-2 occupies a well-defined, structurally unambiguous position in 2,5-DKP chemical space: mono-C3-substituted with an allyl group, free NH groups, and a molecular weight of 154.17 g/mol [1]. This makes it suitable as a calibration standard for DKP-focused analytical method development (HPLC, LC-MS, NMR). Academic core facilities and contract research organizations (CROs) managing compound libraries can use this compound as a representative member of the mono-alkenyl-DKP subclass for physicochemical profiling, stability assessment, and as a synthetic intermediate for generating diverse DKP derivative collections through parallel N-functionalization or olefin chemistry [2].

Application
Selection Property
Validation Focus
LNP-based mRNA delivery research
Alkenyl-DKP core with free NH for pKa tuning
Endosomal escape efficiency and in vivo delivery potency assays
Unsymmetrical C3/C6-disubstituted DKP synthesis
Mono-allyl scaffold with C6 available for regioselective diversification
Cytotoxicity or antimicrobial SAR evaluation of disubstituted analogs
Bioconjugation probe design
Terminal olefin for thiol-ene click chemistry; free NH for target binding
Conjugation efficiency and target engagement in biochemical assays
Reference standard for analytical method development
Well-defined mono-alkenyl DKP with distinct physicochemical profile
HPLC, LC-MS, NMR method calibration and stability assessment
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